diethyl 2-bromopentanedioate
Overview
Description
Diethyl 2-bromopentanedioate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.12 g/mol . It is a brominated ester derivative of pentanedioic acid, commonly known as glutaric acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-bromopentanedioate can be synthesized through the bromination of diethyl glutarate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to diethyl pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid, pentanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of diethyl pentanedioate.
Hydrolysis: Formation of pentanedioic acid.
Scientific Research Applications
Diethyl 2-bromopentanedioate has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug discovery research.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the bromine and ester groups .
Comparison with Similar Compounds
Similar Compounds
Diethyl glutarate: The non-brominated analog of diethyl 2-bromopentanedioate.
Diethyl 2-chloropentanedioate: A chlorinated analog with similar reactivity.
Diethyl 2-iodopentanedioate: An iodinated analog with different reactivity due to the larger size of the iodine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The bromine atom’s moderate size and electronegativity make it a versatile leaving group, allowing for various nucleophilic substitution reactions. This compound’s unique properties make it valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
diethyl 2-bromopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSWZSWGJACGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334955 | |
Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-00-9 | |
Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pentanedioic, 2-bromo-, diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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